Cas no 313981-59-8 (1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine)

1-(3-Chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine is a chemically synthesized piperazine derivative featuring both chlorophenyl and fluorobenzenesulfonyl functional groups. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the development of biologically active molecules. The presence of electron-withdrawing substituents (chloro and fluoro) enhances its reactivity in nucleophilic substitution and coupling reactions, making it valuable for structure-activity relationship studies. Its well-defined molecular structure allows for precise modifications, facilitating the exploration of novel therapeutic or pesticidal agents. The compound's stability under standard conditions ensures reliable handling and storage for laboratory use.
1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine structure
313981-59-8 structure
Product Name:1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine
CAS No:313981-59-8
MF:C16H16ClFN2O2S
MW:354.826845169067
CID:3066450
PubChem ID:1068546
Update Time:2025-05-25

1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
    • 1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine
    • AKOS000670527
    • 313981-59-8
    • SR-01000547617
    • Oprea1_365749
    • Cambridge id 5357480
    • Oprea1_764933
    • 1-(3-chlorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine
    • CCG-26393
    • STK000159
    • F1346-0088
    • AK-968/11164815
    • Z45536138
    • SR-01000547617-1
    • AB00082766-01
    • 1-(3-chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine
    • Inchi: 1S/C16H16ClFN2O2S/c17-13-2-1-3-15(12-13)19-8-10-20(11-9-19)23(21,22)16-6-4-14(18)5-7-16/h1-7,12H,8-11H2
    • InChI Key: TUQPROCBKUHJGY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)N1CCN(CC1)S(C1C=CC(=CC=1)F)(=O)=O

Computed Properties

  • Exact Mass: 354.0605048Da
  • Monoisotopic Mass: 354.0605048Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 49Ų

1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine Pricemore >>

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Additional information on 1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine

Introduction to 1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine (CAS No. 313981-59-8)

1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine, identified by the Chemical Abstracts Service Number (CAS No.) 313981-59-8, is a significant compound in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural complexity and its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of both chloro and fluoro substituents on the aromatic rings, combined with the piperazine moiety, contributes to its unique pharmacological properties, making it a subject of interest for researchers exploring mechanisms of action in various biological pathways.

The compound's structure consists of a piperazine ring linked to a 3-chlorophenyl group and a 4-fluorobenzenesulfonyl moiety. This arrangement introduces multiple sites for interaction with biological targets, which is a critical factor in drug design. The chloro group at the 3-position of the phenyl ring can participate in hydrogen bonding or hydrophobic interactions, while the fluoro substituent at the 4-position of another phenyl ring can influence electronic properties and metabolic stability. These features make 1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine a versatile scaffold for further derivatization and optimization.

In recent years, there has been growing interest in exploring the pharmacological potential of piperazine derivatives due to their role as intermediates in many centrally acting drugs. The combination of a chloro and fluoro group on aromatic rings is particularly noteworthy, as these substituents are known to enhance binding affinity and selectivity in drug candidates. For instance, fluoro-substituted compounds have been widely studied for their metabolic stability and improved bioavailability, while chloro groups often contribute to lipophilicity and binding interactions with protein targets.

Current research in medicinal chemistry has highlighted the importance of optimizing molecular structures to achieve desired pharmacokinetic and pharmacodynamic profiles. The compound 1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine exemplifies this trend, as it represents a well-designed molecule with potential therapeutic applications. Studies have shown that piperazine-based scaffolds can modulate neurotransmitter systems, making them valuable candidates for treating neurological disorders. The specific substitution pattern in this compound may confer selectivity for certain receptors or enzymes, which is crucial for minimizing side effects.

One of the most compelling aspects of this compound is its potential role as a precursor in the synthesis of more complex drug molecules. Researchers have leveraged similar structures to develop treatments for conditions such as depression, anxiety, and chronic pain. The presence of both electron-withdrawing (sulfonyl) and electron-donating (chloro) groups allows for fine-tuning of electronic properties, which can be exploited to enhance receptor binding or metabolic resistance. Furthermore, the piperazine ring itself is known to interact with hERG channels, a critical consideration in drug development due to its implications for cardiac safety.

The synthesis of 1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include halogenation reactions, sulfonylation processes, and cyclization techniques. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve efficiency and scalability. These approaches are essential for producing sufficient quantities of the compound for preclinical studies and eventual clinical trials.

Preclinical studies have begun to explore the biological activity of 1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine, focusing on its interactions with target proteins and potential therapeutic effects. Initial findings suggest that this compound may exhibit properties relevant to central nervous system (CNS) disorders, including modulation of serotonin receptors. The precise arrangement of substituents appears to influence binding affinity and selectivity, which are key determinants of drug efficacy. Additionally, computational modeling has been used to predict how this molecule might interact with biological targets at the atomic level.

The significance of fluorine substitution in pharmaceuticals cannot be overstated. Fluorine atoms can significantly alter pharmacokinetic parameters such as solubility, permeability, and metabolic stability. In 1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine, the fluorine atom is positioned strategically on the benzenesulfonyl group, which may enhance interactions with specific enzymes or receptors while minimizing unwanted side effects. This strategic placement underscores the importance of structural design in optimizing drug candidates.

As research progresses, collaborations between academic institutions and pharmaceutical companies are likely to yield new insights into the potential applications of this compound. Preclinical models will be essential for evaluating its safety profile and therapeutic efficacy before moving into human trials. The integration of high-throughput screening technologies will accelerate the process by allowing rapid testing against multiple biological targets.

The development pipeline for CNS drugs continues to evolve with innovative approaches such as structure-based drug design and artificial intelligence-driven discovery platforms. Compounds like 1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine serve as valuable building blocks in these efforts, offering opportunities to address unmet medical needs through targeted molecular interventions.

In conclusion,1-(3-chlorophenyl)-4-(4-fluorobenzenesulfonyl)piperazine (CAS No. 313981-59-8) represents a promising candidate in pharmaceutical research due to its well-designed structure and potential therapeutic applications. Its unique combination of substituents makes it an attractive scaffold for further development into novel treatments for neurological disorders. Continued investigation into its pharmacological properties will likely uncover new opportunities for improving patient care through innovative drug design strategies.

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